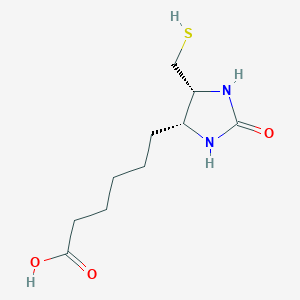
9-Mercaptodethiobiotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-mercaptodethiobiotin is a member of the class of imidazolidinones that is dethiobiotin carrying a mercapto substituent at position 9. An intermediate in the biosynthesis of biotin. It has a role as an Escherichia coli metabolite. It is a monocarboxylic acid, a member of ureas, an imidazolidinone and a thiol. It derives from a (4R,5S)-dethiobiotin.
科学的研究の応用
Enzymatic Role in Biotin Synthesis
9-MDTB serves as a crucial intermediate in the enzymatic conversion of dethiobiotin (DTB) to biotin. The mechanism involves the reductive cleavage of S-adenosyl-L-methionine (SAM), yielding a 5′-deoxyadenosyl radical that abstracts a hydrogen atom from the C9 position of DTB. This reaction forms a dethiobiotinyl carbon radical, which is subsequently quenched by a sulfur atom from a [2Fe-2S] cluster, resulting in the formation of 9-MDTB .
Mechanistic Insights
The mechanistic studies reveal that 9-MDTB is not just a transient product but a kinetically competent intermediate. Research indicates that its formation and decay occur within time frames consistent with biotin synthesis rates, highlighting its stability and role in facilitating biotin production .
Structural Studies and Characterization
The structural characterization of 9-MDTB has been conducted using various spectroscopic techniques, including mass spectrometry (MS) and electron paramagnetic resonance (EPR). These studies confirm that 9-MDTB binds tightly to the enzyme during catalysis, acting as a ligand to the [2Fe–2S] cluster .
Data Table: Spectroscopic Characteristics of 9-MDTB
| Characteristic | Value |
|---|---|
| Monoisotopic Mass | 246.10 Da |
| Extinction Coefficient | Estimated at ε210≈870M−1cm−1 |
| Binding Affinity | Km≈200μM for BioB |
Biotechnological Applications
Given its role in biotin synthesis, 9-MDTB has potential applications in biotechnology. Its ability to serve as an intermediate can be exploited for the production of biotin in microbial systems. Studies have shown that engineered strains of E. coli can convert synthetic 9-MDTB to biotin efficiently, retaining labeled sulfur during the process .
Case Study: Microbial Conversion of 9-MDTB
In experiments where synthetic ^35S-labeled 9-MDTB was fed to E. coli, researchers observed approximately 75% retention of labeled sulfur in the produced biotin. This highlights the potential for using 9-MDTB as a substrate in biotechnological applications aimed at producing high-value compounds like biotin .
Potential Therapeutic Applications
The understanding of 9-MDTB's role in enzymatic reactions opens avenues for therapeutic applications. For instance, inhibitors targeting the formation or utilization of 9-MDTB could be developed to modulate biotin biosynthesis in pathogenic organisms, potentially leading to novel antimicrobial strategies .
特性
CAS番号 |
139936-57-5 |
|---|---|
分子式 |
C10H18N2O3S |
分子量 |
246.33 g/mol |
IUPAC名 |
6-[(4R,5R)-2-oxo-5-(sulfanylmethyl)imidazolidin-4-yl]hexanoic acid |
InChI |
InChI=1S/C10H18N2O3S/c13-9(14)5-3-1-2-4-7-8(6-16)12-10(15)11-7/h7-8,16H,1-6H2,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1 |
InChIキー |
ZARFDBYKHCOTRH-SFYZADRCSA-N |
SMILES |
C(CCC1C(NC(=O)N1)CS)CCC(=O)O |
異性体SMILES |
C(CC[C@@H]1[C@@H](NC(=O)N1)CS)CCC(=O)O |
正規SMILES |
C(CCC1C(NC(=O)N1)CS)CCC(=O)O |
同義語 |
9-mercaptodesthiobiotin 9-mercaptodethiobiotin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















